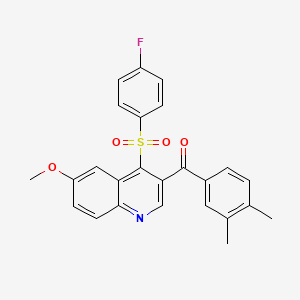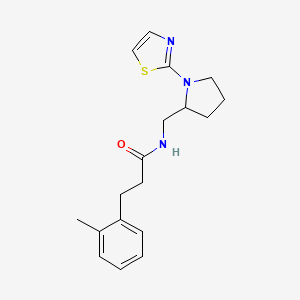
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of immune cells, especially B cells. TAK-659 has shown great potential in the treatment of autoimmune disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis, as well as B cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Aplicaciones Científicas De Investigación
Dynamic Tautomerism and Divalent N(I) Character
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, due to its structural complexity involving thiazol and pyrrolidin rings, exhibits properties akin to those of N-(Pyridin-2-yl)thiazol-2-amine. These compounds are known for their versatile chemical functional units, displaying dynamic tautomerism and divalent N(I) character. Quantum chemical analysis indicates competitive isomeric structures with significant implications for molecular orbital analysis and electron distribution, highlighting their potential in electron-donating applications (Bhatia, Malkhede, & Bharatam, 2013).
Hybrid Anticonvulsants Synthesis
Research into the synthesis of hybrid anticonvulsant molecules leverages the chemical fragments of well-known antiepileptic drugs, incorporating structures similar to this compound. These studies aim to create potent new anticonvulsant agents, showcasing the compound's versatility in medical chemistry. Initial screenings have revealed several compounds with promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).
Metamagnetic Properties in Polymer Synthesis
The compound's structural relatives have been utilized in synthesizing novel polymers with unique properties, such as metamagnetism. For instance, thiocyanato-bridged nickel(II) complexes exhibit metamagnetic behavior, indicative of the broader utility of compounds with similar molecular frameworks in materials science and nanotechnology (Chattopadhyay et al., 2007).
Soil Nitrogen Structural Characterization
Compounds structurally akin to this compound play a crucial role in the structural characterization of soil nitrogen. Analytical pyrolysis techniques, facilitated by the unique nitrogen-containing structures of these compounds, have advanced the understanding of organic nitrogen in soil, contributing to agricultural chemistry and environmental science (Schulten, Sorge-Lewin, & Schnitzer, 1997).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDBECQGXZRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

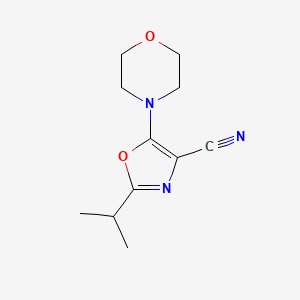
![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)
![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)
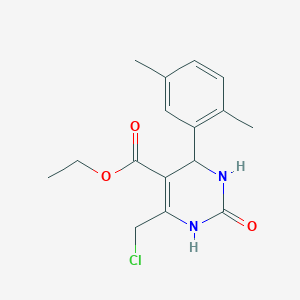

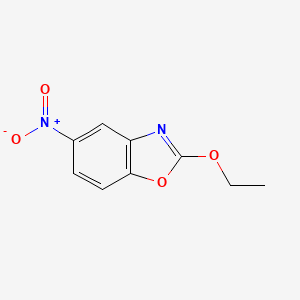
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)
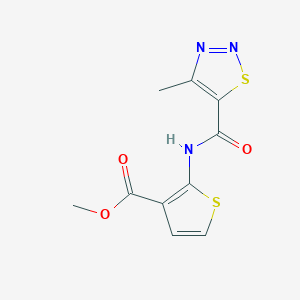
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)
